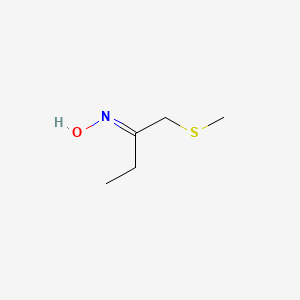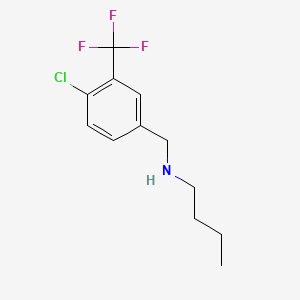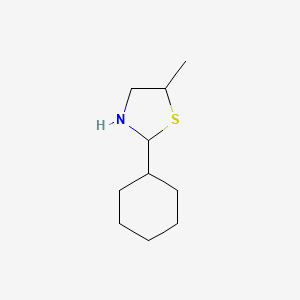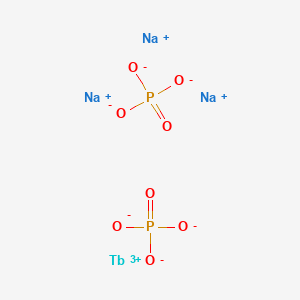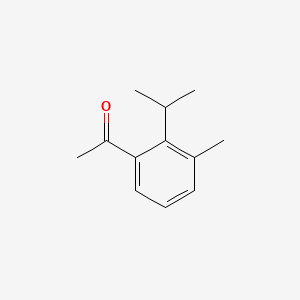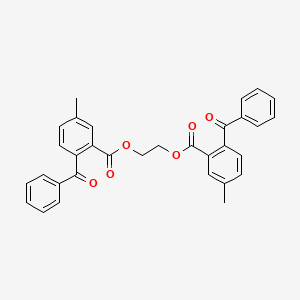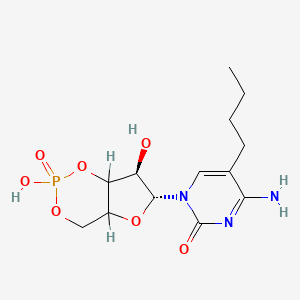
5-n-Butylcytidine 3',5'-cyclic monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-n-Butylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derived from cytidine It is a non-canonical cyclic nucleotide, which means it is not as commonly studied as cyclic adenosine monophosphate or cyclic guanosine monophosphate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Butylcytidine 3’,5’-cyclic monophosphate typically involves the cyclization of cytidine derivatives. One common method is the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . The reaction conditions often require specific pH levels and temperatures to ensure the proper formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using cytidylyl cyclase. The process would need to be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
5-n-Butylcytidine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the nucleotide’s structure and function.
Reduction: This can lead to the formation of different nucleotide analogs.
Substitution: Common in modifying the nucleotide for specific research applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a different cyclic nucleotide, while substitution could yield various analogs with altered biological activity .
Wissenschaftliche Forschungsanwendungen
5-n-Butylcytidine 3’,5’-cyclic monophosphate has several applications in scientific research:
Chemistry: Used as a tool to study nucleotide interactions and signaling pathways.
Biology: Helps in understanding cellular processes involving cyclic nucleotides.
Medicine: Potential therapeutic applications in treating diseases related to nucleotide signaling.
Industry: Used in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The compound exerts its effects by acting as a second messenger in various signaling pathways. It interacts with specific molecular targets, such as protein kinases and phosphodiesterases, to regulate cellular functions. The pathways involved include the cAMP-PKA-CREB pathway, which plays a role in gene transcription and protein expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclic adenosine monophosphate (cAMP)
- Cyclic guanosine monophosphate (cGMP)
- Cyclic uridine monophosphate (cUMP)
- Cyclic cytidine monophosphate (cCMP)
Uniqueness
5-n-Butylcytidine 3’,5’-cyclic monophosphate is unique due to its specific structure and the presence of the butyl group, which may confer distinct biochemical properties and interactions compared to other cyclic nucleotides .
Eigenschaften
CAS-Nummer |
117309-91-8 |
|---|---|
Molekularformel |
C13H20N3O7P |
Molekulargewicht |
361.29 g/mol |
IUPAC-Name |
4-amino-5-butyl-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one |
InChI |
InChI=1S/C13H20N3O7P/c1-2-3-4-7-5-16(13(18)15-11(7)14)12-9(17)10-8(22-12)6-21-24(19,20)23-10/h5,8-10,12,17H,2-4,6H2,1H3,(H,19,20)(H2,14,15,18)/t8?,9-,10?,12-/m1/s1 |
InChI-Schlüssel |
CRAQVGQJWSIGOT-LCLYSXEGSA-N |
Isomerische SMILES |
CCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |
Kanonische SMILES |
CCCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


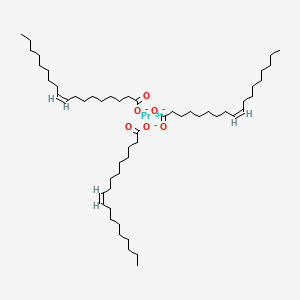

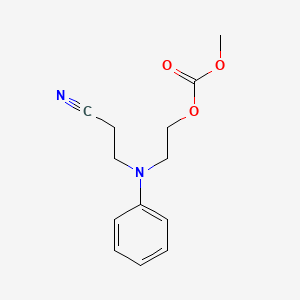
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)


